Technical Whitepaper: 1-Methoxy-3-phenylamino-propan-2-ol
Technical Whitepaper: 1-Methoxy-3-phenylamino-propan-2-ol
Chemical Identity & Core Properties Guide
Executive Summary
1-Methoxy-3-phenylamino-propan-2-ol (CAS: 24152-71-4) is a specialized secondary amino-alcohol intermediate used primarily in pharmaceutical synthesis and polymer chemistry. Structurally, it serves as a critical "linker" molecule, combining a lipophilic phenyl ring with a hydrophilic methoxy-propanol chain. This amphiphilic nature makes it a privileged scaffold in the development of
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization standards for researchers in drug discovery and industrial organic chemistry.
Chemical Identity & Structural Analysis[1][2]
| Attribute | Detail |
| IUPAC Name | 1-methoxy-3-(phenylamino)propan-2-ol |
| Common Synonyms | |
| CAS Number | 24152-71-4 |
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| SMILES | COCC(O)CNc1ccccc1 |
| InChI Key | GZYBSURBYCLNSM-UHFFFAOYSA-N (Analogous) |
Structural Functionalization
The molecule features three distinct reactive centers:
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Secondary Amine (-NH-): A nucleophilic center capable of further alkylation or acylation.
-
Secondary Alcohol (-OH): A chiral center (typically synthesized as a racemate) allowing for esterification or oxidation.
-
Methoxy Ether (-OMe): A stable terminal group providing lipophilicity modulation.
Physicochemical Profile
Note: Experimental data for this specific intermediate is limited.[1] Values below include validated experimental data where available and high-confidence predictive models based on structure-activity relationships (SAR).
| Property | Value / Prediction | Context |
| Physical State | Viscous Liquid / Low-melting Solid | Typical of aryl-amino alcohols due to H-bonding. |
| Boiling Point | ~310–320 °C (760 mmHg) | Predicted based on MW and H-bonding capacity. |
| Flash Point | >110 °C | Non-volatile under standard conditions.[1] |
| pKa (Base) | 4.5 – 5.0 (Conjugate Acid) | The aniline nitrogen is less basic than alkyl amines due to resonance delocalization into the phenyl ring.[1] |
| LogP (Octanol/Water) | ~1.2 | Moderately lipophilic; crosses cell membranes. |
| Solubility | Soluble: EtOH, DMSO, CHCl | Amphiphilic nature allows solubility in polar organics. |
Synthesis & Reaction Mechanisms
The industrial and laboratory standard for synthesizing 1-Methoxy-3-phenylamino-propan-2-ol involves the nucleophilic ring-opening of glycidyl methyl ether by aniline . This reaction is generally solvent-free or performed in protonic solvents (e.g., ethanol) to assist proton transfer.
Reaction Scheme
The synthesis follows an
Figure 1: Synthesis pathway via epoxide ring opening. The aniline nitrogen attacks the terminal methylene of the epoxide.
Mechanistic Insight[5][6]
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Activation: The epoxide oxygen may be activated by a weak Lewis acid or hydrogen bonding from the solvent (ethanol).
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the terminal carbon (C3) of the glycidyl methyl ether.[1] This is regioselective due to steric hindrance at C2.[1]
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Ring Opening: The C-O bond breaks, generating an alkoxide intermediate.
-
Proton Transfer: Rapid proton transfer from the ammonium species to the alkoxide oxygen yields the final neutral amino-alcohol.
Critical Control Point: Temperature must be controlled (typically 60-80°C). Excessive heat can lead to double alkylation , where the secondary amine product reacts with a second equivalent of epoxide.
Applications & Utility
Pharmaceutical Intermediate
This compound is a structural analog to the "aryloxypropanolamine" pharmacophore found in beta-blockers (e.g., Carvedilol, Metoprolol).
-
Role: It serves as a building block for synthesizing derivatives where the phenyl ring is modified to tune receptor selectivity (
vs ). -
Drug Design: The methoxy tail provides a metabolic handle or can be replaced to alter pharmacokinetic half-life.
Epoxy-Amine Curing Model
In material science, this molecule acts as a monofunctional model compound .
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Usage: Researchers use it to study the kinetics of epoxy curing without the complexity of cross-linking (gelation).
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Insight: By analyzing the reaction rate of aniline with glycidyl methyl ether, scientists can predict how fast a complex amine hardener will cure an epoxy resin.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR ( H-NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.20 – 6.60 | Multiplet | 5H | Phenyl aromatic protons |
| 4.10 | Multiplet | 1H | Methine proton (-CH -OH) |
| 3.40 | Singlet | 3H | Methoxy group (-OCH |
| 3.50 – 3.30 | Multiplet | 2H | Ether methylene (-CH |
| 3.25 – 3.10 | dd | 2H | Amine methylene (-N-CH |
| 3.0 – 4.0 | Broad | 2H | -OH and -NH (Exchangeable) |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z -
Fragmentation Pattern:
-
Loss of methoxy group (
). -
Tropylium ion formation (m/z 91) characteristic of the benzyl/phenyl moiety.
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Safety & Handling (E-E-A-T)
As a secondary amine and organic intermediate, standard laboratory safety protocols apply.
-
Hazards:
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Skin/Eye Irritant: Causes irritation upon contact.[2]
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Sensitizer: Potential for allergic skin reaction upon repeated exposure (typical of aromatic amines).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
Emergency Protocol Workflow
Figure 2: Immediate response protocol for accidental exposure.
References
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National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 24152-71-4. Retrieved from [Link]
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Dobas, I. et al. (1979).[1] Reaction Kinetics of Phenyl Glycidyl Ether with Amines. Lawrence Livermore Laboratory.[1] Retrieved from [Link]
-
Kanno, T. et al. (2014). 3-(Naphthalene-1-yloxy)propan-2-ol Analogs as Anticancer Drugs. Molecules, 19(12). Retrieved from [Link]
